

# Technical Support Center: TG-263 Structure Naming

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

Welcome to the technical support center for the implementation of the AAPM Task Group 263 (TG-263) guidelines on standardizing nomenclature in radiation oncology. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in applying these standards accurately and consistently. The goal of TG-263 is to enhance safety, clarity, and data interoperability in radiation oncology.[1][2][3]

# Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the TG-263 report?

A1: The TG-263 report from the American Association of Physicists in Medicine (AAPM) provides a standardized nomenclature for targets, normal tissues (organs-at-risk or OARs), and treatment planning concepts in radiation oncology.[1][4] Its main goal is to improve safety and quality within and between clinics, and to enable the reliable pooling of data for research, clinical trials, and large-scale data analysis.

Q2: We are having trouble with inconsistent naming of organs with laterality (left/right). What is the TG-263 recommendation?

A2: This is one of the most common challenges. Historically, institutions have used various formats like L\_KIDNEY, KIDNEY\_L, Kidney Lt, etc. TG-263 recommends a "Primary Name" format where laterality is a suffix, separated by an underscore. The format moves from general to specific.



- Recommended Format:[Organ][Specification][Laterality]
- Example: For the left kidney, the primary name is Kidney\_L. For the right femoral head, it is Femur\_Head\_R.

Some institutions may prefer a "Reverse Order Name" (L\_Kidney) to ensure the laterality is visible if their planning software truncates long names. While TG-263 provides a primary recommendation, the most critical step is to choose one format and apply it consistently within your institution.

Q3: Naming our planning target volumes (PTVs) is confusing, especially with multiple dose levels. What is the best practice according to TG-263?

A3: Target volume naming shows wider variation than OARs. TG-263 did not enforce a single rigid standard but established guiding principles. For plans with multiple dose levels, the guideline suggests using relative dose descriptions rather than absolute dose values in cGy.

- TG-263 Preferred:PTV High, PTV Mid, PTV Low
- Alternative (Absolute Dose):PTV 7000, PTV 6650, PTV 6000

The use of relative names (High, Mid, Low) allows for more flexible templates, as the specific dose values might change while the relationship between the targets remains the same. If using absolute dose, the unit should be cGy.

Q4: How should we name a structure that is only partially contoured?

A4: When an OAR is only partially contoured (e.g., contouring only the portion of the spinal cord relevant to the treatment field), it should be identified with a tilde ~ prefix.

• Example:~SpinalCord indicates a partially contoured spinal cord.

This prevents the structure from being mistaken for a fully delineated organ in dosimetric analysis or data pooling efforts.

Q5: My physicians are resistant to changing their established naming habits. How can we encourage adoption?







A5: This is a significant barrier to implementation. A survey of medical physicists revealed that lack of physician cooperation is a primary reason for not adopting the protocol. The key to success is communication and demonstrating value.

- Form a multidisciplinary team: Involve physicians, physicists, dosimetrists, and therapists in the implementation process.
- Highlight the benefits: Emphasize how standardization improves patient safety, reduces ambiguity, and enables participation in clinical trials and big data research.
- Start small: Begin with a pilot project for a single disease site to demonstrate the workflow and benefits.
- Provide clear templates: Develop and provide pre-populated structure name templates within the treatment planning system to make it easy for users to select the correct name.

# **Troubleshooting Guide**



| Issue / Pitfall          | Recommended Solution                                                                                                                                                                                              | TG-263 Guideline<br>Reference                                                                                   |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Inconsistent Laterality  | Adopt a single format for laterality, preferably as a suffix (e.g., Organ_L). Use <i>L</i> , <i>_R</i> , or <i>_B</i> for left, right, and bilateral, respectively.                                               | Section 7.2 of the full report recommends a Primary Name with laterality as a suffix.                           |
| Ambiguous Target Names   | Use relative dose descriptors (PTV_High, PTV_Mid) for multi-dose plans. If using absolute dose, use cGy (e.g., PTV_5000).                                                                                         | TG-263 provides guiding principles rather than a single standard for targets due to high variability.           |
| Vendor Character Limits  | If your system truncates names, consider using the "Reverse Order Name" (e.g., L_Kidney_Hilum) so the most critical information (laterality) is seen first.                                                       | The report acknowledges vendor constraints as a reason for naming variations.                                   |
| Mixing Naming Schemes    | Do not mix different naming schemes within the same plan or institution. For clinical trials with their own nomenclature, consider planning with your internal standard and renaming structures upon data export. | A structure's name should be consistent regardless of the treatment site.                                       |
| Partially Contoured OARs | Use a ~ prefix to clearly identify structures that are not fully contoured (e.g., ~Esophagus).                                                                                                                    | This is a specific recommendation to avoid dosimetric misinterpretation.                                        |
| Non-standard Structures  | For structures used for optimization or evaluation only (e.g., rings, avoidance structures), use a prefix like z                                                                                                  | While not a formal part of the core TG-263 OAR list, this is a common community practice for helper structures. |



or zz\_ to sort them to the bottom of the structure list.

## **Implementation Data**

A survey on the adoption of TG-263 highlighted the following perceived barriers among radiation oncology professionals.

| Perceived Barrier to TG-263 Adoption                                        | Percentage of Respondents |
|-----------------------------------------------------------------------------|---------------------------|
| Lack of Physician Cooperation                                               | 35%                       |
| Lack of Time / Resources for Implementation                                 | 28%                       |
| Belief that Current Naming System is Adequate                               | 22%                       |
| Lack of Awareness or Understanding of TG-263                                | 15%                       |
| Data adapted from a survey presented in a Radformation blog post discussing |                           |

implementation challenges.

# **Visual Workflow and Logic**

The following diagrams illustrate the recommended logic for naming structures according to TG-263 guidelines.



Click to download full resolution via product page



Caption: A workflow for naming an Organ-at-Risk (OAR) based on TG-263.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aapm.org [aapm.org]
- 2. AAPM Reports Standardizing Nomenclatures in Radiation Oncology (2018)Nomenclatures in Radiation Oncology [aapm.org]
- 3. blog.radformation.com [blog.radformation.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: TG-263 Structure Naming]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#common-pitfalls-in-tg-263-structure-naming]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com